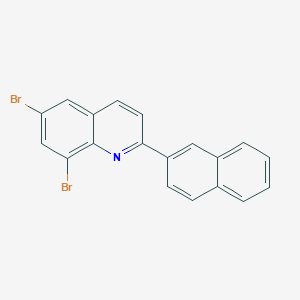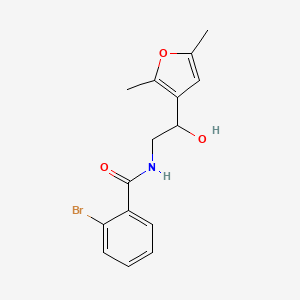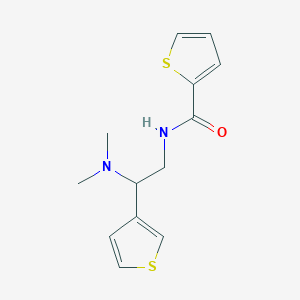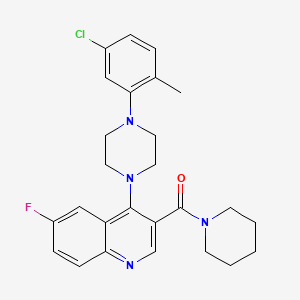![molecular formula C13H15NO2 B2481361 spiro[3H-pyrano[2,3-b]pyridine-2,1'-cyclohexane]-4-one CAS No. 2241142-05-0](/img/structure/B2481361.png)
spiro[3H-pyrano[2,3-b]pyridine-2,1'-cyclohexane]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[3H-pyrano[2,3-b]pyridine-2,1'-cyclohexane]-4-one is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.268. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmaceutical Building Blocks
- Practical Synthesis: A practical synthesis method for a derivative, (1s,4s)-4-(methylamino)-1′H-spiro[cyclohexane-1,3′-furo[3,4-c]pyridin]-1′-one, has been developed. This compound serves as a useful building block in pharmaceutical research (Bish et al., 2010).
Inhibitors and Therapeutic Agents
- Gastric Acid Secretion Inhibitors: Spiro(imidazo[1,2-a]pyrano[2,3-c]pyridine-9-indenes) have been synthesized, showing potent inhibition of the gastric proton pump enzyme. They are candidates for anti-ulcer drugs (Palmer et al., 2009).
Pain Management
- Analgesic Agents: Research on spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amines has led to the discovery of Cebranopadol, a potent analgesic agent acting on NOP and opioid receptors, useful for treating chronic pain (Schunk et al., 2014).
Organic Chemistry and Synthesis Methods
- Construction of Dispiro-Indenone Scaffolds: A study demonstrates the formation of polysubstituted spiro[indene-2,3′-indeno[2′,1′:5,6]pyrano[2,3-b]pyridines] through domino cycloaddition reactions (Yang et al., 2019).
Hydrogen-Bonded Structures
- Hydrogen-Bonded Chains: An investigation into hydrogen-bonded structures of certain spiro compounds reveals insights into the impact of minor changes in substituents (Trilleras et al., 2008).
Green Chemistry
- Eco-Friendly Synthesis: Research highlights a water-based, four-component domino reaction for synthesizing spiro[indoline/acenaphthylene-3,4′-pyrazolo[3,4-b]pyridine derivatives, an eco-friendly approach (Balamurugan et al., 2011).
Selective Synthesis Techniques
- Spiro and Dispiro Compounds Synthesis: A study explored selective production of spiro dihydrofurans and dispiro cyclopropanes via Mn(III)-based oxidation (Yokote et al., 2020).
Mechanism of Action
Target of Action
The primary target of spiro[3H-pyrano[2,3-b]pyridine-2,1’-cyclohexane]-4-one is the cannabinoid 2 receptor (CB2R) . The CB2R is a promising therapeutic target for pulmonary fibrosis (PF) and other fibrotic diseases .
Mode of Action
Spiro[3H-pyrano[2,3-b]pyridine-2,1’-cyclohexane]-4-one binds to the CB2R with high affinity . This binding triggers a series of biochemical reactions that lead to the inhibition of the inflammatory response and the upregulation of CB2R expression in alveolar epithelial cells .
Biochemical Pathways
The compound affects the Nrf2-Smad7 pathway . This pathway is involved in the regulation of oxidative stress and inflammation, which are key factors in the development of pulmonary fibrosis . By modulating this pathway, the compound can inhibit lung alveolar epithelial-to-mesenchymal transition (EMT), a key process in the development of fibrosis .
Pharmacokinetics
The compound’s high affinity for the cb2r suggests that it may have good bioavailability
Result of Action
The compound’s action results in significant amelioration of lung injury, inflammation, and fibrosis in a rat model of PF induced by bleomycin . It inhibits the inflammatory response, at least partially, through modulating macrophages polarization . It also inhibits lung alveolar EMT, a key process in the development of fibrosis .
Action Environment
The action of spiro[3H-pyrano[2,3-b]pyridine-2,1’-cyclohexane]-4-one can be influenced by various environmental factors. For instance, the presence of light can accelerate the reaction . Additionally, the compound’s action may be influenced by the presence of other chemical compounds in the environment
Properties
IUPAC Name |
spiro[3H-pyrano[2,3-b]pyridine-2,1'-cyclohexane]-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-11-9-13(6-2-1-3-7-13)16-12-10(11)5-4-8-14-12/h4-5,8H,1-3,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNXZPHFHFSONM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)C3=C(O2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(6-Oxo-3-pyridin-4-ylpyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2481285.png)



![1-[(4-Fluorophenyl)methyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2481292.png)
![N-[(1R,2S)-2-[4-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide](/img/structure/B2481295.png)




![5-[(1,3-Benzodioxol-5-ylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2481300.png)
